(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one
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Overview
Description
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones. Chalcones are aromatic ketones with two phenyl rings that are connected by a three-carbon α,β-unsaturated carbonyl system. This compound is characterized by the presence of methoxy groups on the phenyl rings, which can influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is a base-catalyzed aldol condensation between an aromatic aldehyde and an aromatic ketone.
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Starting Materials
- 2,4-Dimethoxybenzaldehyde
- 2-Methylacetophenone
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Reaction Conditions
Base Catalyst: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
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Procedure
- Dissolve 2,4-dimethoxybenzaldehyde and 2-methylacetophenone in ethanol.
- Add a catalytic amount of sodium hydroxide to the mixture.
- Stir the reaction mixture at room temperature or under reflux conditions for several hours.
- After completion, the reaction mixture is poured into ice-cold water to precipitate the product.
- The product is then filtered, washed, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors and optimizing reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and crystallization can further improve the efficiency of production.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or carboxylic acids.
Reduction: Reduction can lead to the formation of saturated ketones or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄) under controlled conditions.
Major Products
Oxidation: Epoxides, carboxylic acids
Reduction: Saturated ketones, alcohols
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
(2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one has several applications in scientific research:
Chemistry: Used as a starting material for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Used in the synthesis of dyes, pigments, and other organic materials.
Mechanism of Action
The mechanism of action of (2E)-3-(2,4-Dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-
Properties
IUPAC Name |
(E)-3-(2,4-dimethoxyphenyl)-1-(2-methylphenyl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O3/c1-13-6-4-5-7-16(13)17(19)11-9-14-8-10-15(20-2)12-18(14)21-3/h4-12H,1-3H3/b11-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATKDLTIJTXLGOY-PKNBQFBNSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)C=CC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1C(=O)/C=C/C2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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